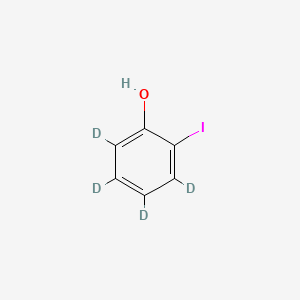![molecular formula C16H19ClN4O2 B14021109 1-(6-Chloropyridin-3-yl)-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B14021109.png)
1-(6-Chloropyridin-3-yl)-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL 1-(6-CHLOROPYRIDIN-3-YL)-1,5,6,7-TETRAHYDRO-4H-PYRAZOLO[4,3-B]PYRIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a tert-butyl ester group, a chloropyridine moiety, and a tetrahydropyrazolopyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 1-(6-CHLOROPYRIDIN-3-YL)-1,5,6,7-TETRAHYDRO-4H-PYRAZOLO[4,3-B]PYRIDINE-4-CARBOXYLATE typically involves multi-step organic reactionsThe tert-butyl ester group is then introduced through esterification reactions under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
TERT-BUTYL 1-(6-CHLOROPYRIDIN-3-YL)-1,5,6,7-TETRAHYDRO-4H-PYRAZOLO[4,3-B]PYRIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolopyridines .
Applications De Recherche Scientifique
TERT-BUTYL 1-(6-CHLOROPYRIDIN-3-YL)-1,5,6,7-TETRAHYDRO-4H-PYRAZOLO[4,3-B]PYRIDINE-4-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity against certain biological targets.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes
Mécanisme D'action
The mechanism of action of TERT-BUTYL 1-(6-CHLOROPYRIDIN-3-YL)-1,5,6,7-TETRAHYDRO-4H-PYRAZOLO[4,3-B]PYRIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
TERT-BUTYL 1-(6-CHLOROPYRIDIN-3-YL)METHYLCYCLOBUTANE-1-CARBOXYLATE: Similar in structure but with a cyclobutane ring instead of the pyrazolopyridine core.
TERT-BUTYL (6-CHLOROPYRIDIN-3-YL)CARBAMATE: Contains a carbamate group instead of the pyrazolopyridine core.
TERT-BUTYL 3-((6-CHLORO-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-3-YLOXY)METHYL)PYRROLIDINE-1-CARBOXYLATE: Features a pyrrolidine ring and a boronic ester group.
Uniqueness
The uniqueness of TERT-BUTYL 1-(6-CHLOROPYRIDIN-3-YL)-1,5,6,7-TETRAHYDRO-4H-PYRAZOLO[4,3-B]PYRIDINE-4-CARBOXYLATE lies in its specific combination of functional groups and its potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C16H19ClN4O2 |
|---|---|
Poids moléculaire |
334.80 g/mol |
Nom IUPAC |
tert-butyl 1-(6-chloropyridin-3-yl)-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C16H19ClN4O2/c1-16(2,3)23-15(22)20-8-4-5-12-13(20)10-19-21(12)11-6-7-14(17)18-9-11/h6-7,9-10H,4-5,8H2,1-3H3 |
Clé InChI |
VPXXVFWRODDQAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC2=C1C=NN2C3=CN=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(4aR,6S,7R,8S,8aS)-6-(4-methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14021092.png)
![(R)-[1,4'-Bipiperidin]-3-OL](/img/structure/B14021097.png)
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14021099.png)



